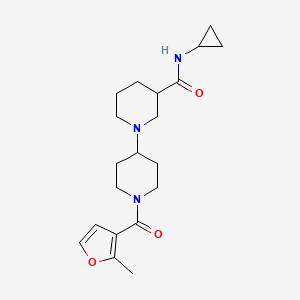
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide, also known as EPCQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPCQ belongs to the class of quinolinecarboxamide derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
The mechanism of action of 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide is not fully understood. However, it has been proposed that 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide may modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has also been found to inhibit the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has anti-tumor activity in animal models.
実験室実験の利点と制限
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various fields of scientific research. However, there are also limitations to using 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.
将来の方向性
There are several future directions for research on 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide. In the field of medicinal chemistry, further studies are needed to elucidate the mechanism of action of 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide and to optimize its structure for increased potency and selectivity. In the field of material science, 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide can be used as a building block for the synthesis of new materials with unique properties. In addition, further studies are needed to investigate the potential use of 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide as an anti-inflammatory agent and its effects on the immune system. Overall, 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has great potential for use in various fields of scientific research, and further studies are needed to fully understand its biological activities and potential applications.
合成法
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-ethylbenzoyl chloride with 2-aminopyridine to form 2-(4-ethylphenyl)-2-pyridinylcarboxamide. This intermediate product is then reacted with 2-chloroquinoline-4-carboxylic acid to produce 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide. The synthesis process has been optimized to increase the yield and purity of 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide.
科学的研究の応用
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In the field of material science, 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been used as a building block for the synthesis of new materials with unique properties.
特性
IUPAC Name |
2-(4-ethylphenyl)-N-pyridin-2-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O/c1-2-16-10-12-17(13-11-16)21-15-19(18-7-3-4-8-20(18)25-21)23(27)26-22-9-5-6-14-24-22/h3-15H,2H2,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLICQLCOGAJGJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethylphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6078384.png)
![ethyl 1-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)-3-piperidinecarboxylate](/img/structure/B6078399.png)

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)
![5-{[(5-{4-[(2-fluorobenzyl)oxy]phenyl}-2H-tetrazol-2-yl)acetyl]amino}-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B6078423.png)
![5-[3-(3-thienylmethyl)-1,2,4-oxadiazol-5-yl]-2-piperidinone](/img/structure/B6078434.png)
![5-(1,3-benzodioxol-5-yl)-N-[(1-benzyl-4-piperidinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6078435.png)
![2,4-dichloro-N'-[(1-hydroxy-2-naphthyl)methylene]benzohydrazide](/img/structure/B6078436.png)
![2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate](/img/structure/B6078440.png)
![4-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6078443.png)
![2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6078463.png)
![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![1-[(4,5-dimethyl-3-thienyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6078477.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)